Product packaging for Disperse Red 167(Cat. No.:CAS No. 26850-12-4)

Disperse Red 167

Cat. No.: B1346997
CAS No.: 26850-12-4
M. Wt: 519.9 g/mol
InChI Key: ZDORFLXCSSFUIE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Disperse Dyes in Scientific Inquiry

The development of disperse dyes is intrinsically linked to the advent of synthetic hydrophobic fibers in the early 20th century. aatcc.orgbonafideresearch.com The first of these, cellulose (B213188) acetate (B1210297), introduced in the 1920s, could not be effectively colored using existing dyes designed for natural fibers. aatcc.org This challenge spurred the invention of disperse dyes, initially known as acetate dyes, between 1923 and 1924. aatcc.orgresearchgate.net These dyes were unique in that they were sparingly soluble in water and were applied as a fine aqueous dispersion. aatcc.orgresearchgate.net

The initial breakthrough came when British chemists discovered that grinding water-insoluble dyes with surface-active agents produced a stable colloidal dispersion in water. aatcc.org This method allowed the dye to penetrate and color the hydrophobic fibers. For the next quarter-century, these dyes were referred to as "acetate dyes." With the emergence of new synthetic fibers like polyester (B1180765), polyamides, and triacetate in the 1950s, the name was changed to "disperse dyes" in 1953 to reflect their broader applicability. aatcc.org

Early research on disperse dyes, particularly those of the 4-aminoazobenzene (B166484) structure, focused on expanding the available color palette and improving dye properties. aatcc.org The introduction of polyester fibers, which required higher dyeing temperatures, drove research towards developing disperse dyes with greater hydrolytic stability and resistance to sublimation. aatcc.org

Contemporary Research Significance and Challenges for Disperse Red 167

This compound continues to be a subject of significant research due to its widespread use and specific chemical properties. nih.govnih.govunesp.br A key area of investigation is its application in modern dyeing techniques, such as waterless dyeing using supercritical carbon dioxide. researchgate.net This research is driven by the need for more environmentally friendly and efficient dyeing processes in the textile industry. bonafideresearch.comresearchgate.net Studies have explored the physicochemical behavior of this compound in supercritical CO2, noting changes in its crystal form and thermal decomposition temperatures under these conditions. researchgate.net

Another significant area of research is the study of the biotransformation of this compound. unesp.br As an azo dye, it can be broken down by enzymes, such as azoreductase from Escherichia coli, into its constituent aromatic amines. unesp.br Research has identified the biotransformation products of this compound, which is crucial for understanding its environmental fate and potential impacts. unesp.br

However, research on this compound is not without its challenges. One notable issue is its poor reproducibility and low color developing rate in certain applications. patsnap.com This has led to research into developing alternative dye mixtures that can replicate its color while offering improved performance and fastness properties. patsnap.com Furthermore, the degradation of this compound in textile wastewater is a significant environmental concern, prompting studies on effective removal techniques like bipolar electrocoagulation and adsorption using modified nanoparticles. tandfonline.comnanochemres.org

Scope and Objectives of Academic Investigations on this compound

Academic investigations into this compound are multifaceted, with several key objectives:

Characterization and Synthesis: A primary objective is the detailed characterization of the dye's chemical and physical properties. This includes determining its molecular structure, which has been identified as a single azo class compound with the molecular formula C₂₃H₂₆ClN₅O₇. worlddyevariety.com The synthesis of this compound involves the diazotization of 2-Chloro-4-nitrobenzenamine and its subsequent coupling with 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine. worlddyevariety.com Research also focuses on the synthesis of related compounds and derivatives to explore new applications, such as in nonlinear optical materials. tandfonline.com

Improving Application Efficiency: A significant portion of research aims to enhance the dyeing performance of this compound. This includes studies on intermittent milling to increase the dye's surface area and improve its efficiency in various applications. ekb.eg Investigations into low-temperature dyeing methods using solvent microemulsions and agro-sourced auxiliaries seek to make the dyeing process more energy-efficient and environmentally benign. upc.edu

Environmental and Degradation Studies: A critical area of academic inquiry is the environmental impact of this compound. Research focuses on its degradation pathways and the development of effective methods for its removal from wastewater. tandfonline.comceon.rs Studies have explored various techniques, including bipolar electrocoagulation and adsorption on novel materials, to decolorize solutions containing this dye. tandfonline.comceon.rs

Physicochemical Behavior under Novel Conditions: Researchers are exploring the behavior of this compound under non-conventional conditions, such as in supercritical fluids. researchgate.net These studies are fundamental to developing innovative dyeing technologies that reduce water consumption and pollution. researchgate.net The objective is to understand how factors like temperature and pressure in supercritical CO2 affect the dye's melting, crystal structure, and ultimately its dyeing performance. researchgate.net

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CI Name C.I. This compound worlddyevariety.com
CI Number 11338 worlddyevariety.com
CAS Registry Number 61968-52-3 / 26850-12-4 worlddyevariety.com
Molecular Formula C₂₃H₂₆ClN₅O₇ worlddyevariety.com
Molecular Weight 519.93 g/mol worlddyevariety.com
Molecular Structure Single azo class worlddyevariety.com
Appearance Deep red powder worlddyevariety.comworlddyevariety.com
Melting Point 120 °C tkechemical.com
Maximum Absorption Wavelength (λmax) 525 nm tkechemical.com

| IUPAC Name | ((4-chloro-2-nitro-5-((2-propionamidophenyl)amino)phenyl)azanediyl)bis(ethane-2,1-diyl) diacetate | sigmaaldrich.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Chloro-4-nitrobenzenamine
3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine
4-aminoazobenzene
Carbon dioxide
Azoreductase
Escherichia coli
Aromatic amines
This compound:1
Disperse Blue 79
o-vanillin
coumarin
n-butyl acetate
Disperse Red 73
Disperse Red 78
3–4-. Aminophenyl-ethyl-amino-propanitrile
4-Nitroaniline
2-chloro-4-nitroaniline (B86195)
dimethyl 3,3′-3-acetamido-4-aminophenyl-azanedyl-dipropanoate
Disperse Red 145
Disperse Red 50
Disperse Red 153
Disperse Red 356
Disperse Brown 19
Disperse Blue 183

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClN5O7 B1346997 Disperse Red 167 CAS No. 26850-12-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O7/c1-4-23(32)25-22-14-17(28(9-11-35-15(2)30)10-12-36-16(3)31)5-8-21(22)27-26-20-7-6-18(29(33)34)13-19(20)24/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDORFLXCSSFUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067259
Record name Disperse Red 167
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Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26850-12-4
Record name N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide
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Record name Propanamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)-
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Record name Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]-
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Record name Disperse Red 167
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Record name 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate
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Synthetic Methodologies and Chemical Derivatization of Disperse Red 167

Established Synthetic Pathways for Disperse Red 167

The traditional and most common method for synthesizing this compound involves a diazo coupling reaction. This established pathway is a cornerstone of its industrial production.

Diazo Coupling Reactions and Intermediate Utilization

The synthesis of this compound is achieved through the diazotization of 2-chloro-4-nitrobenzenamine, which serves as the diazo component. This intermediate is then coupled with a coupling component, which, for this compound, is 3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamine. A variation of this synthesis uses 3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamine as the coupling component.

The reaction is typically carried out at a controlled pH of 4-5. The process involves creating a diazo solution from the primary aromatic amine and then introducing the coupling component to form the final azo dye.

Table 1: Key Intermediates in this compound Synthesis

Role Chemical Name Molecular Formula
Diazo Component2-Chloro-4-nitrobenzenamineC₆H₅ClN₂O₂
Coupling Component3-Acetamido-N,N-bis(2-acetoxyethyl)benzeneamineC₁₆H₂₂N₂O₅
Coupling Component (Variant)3-Propanoylamino-N,N-bis(2-acetoxyethyl)benzenamineC₁₇H₂₄N₂O₅

This table is generated based on information from multiple sources.

Exploration of Novel Synthetic Routes and Process Optimization

Research into the synthesis of disperse dyes is ongoing, with a focus on developing more efficient and environmentally friendly processes. A continuous preparation method has been developed for disperse dyes, including those similar in structure to this compound. This method involves the chlorination of a nitroaniline followed by a coupling reaction in a continuous flow system, which can improve efficiency and reduce waste compared to traditional batch processes.

Process optimization efforts also focus on the reaction conditions. For instance, a patented continuous method describes mixing the coupling component with water and a dispersing agent to create a solution, which is then reacted with the diazo solution in a specialized reactor under controlled temperature and time to yield the final dye.

Functionalization and Derivatization for Tailored Properties

To meet the demands of advanced applications and improve dyeing characteristics, this compound and similar chromophores are often chemically modified.

Structural Modification for Enhanced Dyeing Performance

The performance of this compound, particularly its fastness properties and applicability to different dyeing methods, is a subject of continuous improvement. While it is suitable for high-temperature and high-pressure dyeing, its performance in carrier dyeing methods is considered poor. Modifications to the dye's structure, such as altering the alkyl chains or introducing different functional groups, are explored to enhance its dyeing properties. For example, the synthesis of new reactive disperse dyes by incorporating reactive groups like dichlorotriazine aims to improve their fixation on natural fibers.

Studies have also investigated the effect of different ester groups on the dyeing properties of similar disperse dyes, revealing that changes in solubility and affinity due to these modifications are fundamental to their performance. Furthermore, the development of red disperse dye compositions that can serve as alternatives to this compound with improved fastness and a wider pH tolerance is an active area of research.

Design and Synthesis of Chromophore-Functionalized Building Blocks for Advanced Materials

The chromophore of this compound is a valuable building block for creating advanced materials with specific optical properties. Disperse Red 1, a structurally related dye, is often functionalized and incorporated into polymers to create materials for nonlinear optics (NLO). These NLO polymers can be used in applications such as optical frequency conversion and photonics.

The synthesis of these functionalized materials involves attaching the chromophore to a polymer backbone. For instance, a Disperse Red chromophore can be attached to an aromatic pyridine-containing diamine, which is then polymerized to

Advanced Structural Characterization and Spectroscopic Analysis of Disperse Red 167

Crystalline Structure and Polymorphism Studies

The solid-state properties of Disperse Red 167, including its crystalline structure and potential for polymorphism, are critical for its application and performance.

X-ray diffraction (XRD) is the primary technique used to investigate the crystal structure of this compound. Studies have shown that this dye is a monoclinic crystal belonging to the C2/c space group and exhibits polymorphism, meaning it can exist in more than one crystal form. ekb.eg The molecule possesses a planar azobenzene (B91143) skeleton, with a small dihedral angle of 1.5° between the two aromatic rings. researchgate.net

Research has identified at least two crystalline phases, denoted as α and β. ekb.egresearchgate.net The pristine, commercially available form of the dye is typically the β-crystal phase. ekb.eg This phase is characterized by specific diffraction peaks at 2θ values of approximately 21.66°, 23.87°, and 25.13°. ekb.eg

The crystal form of this compound can be transformed through physical processes. For example, intermittent milling can cause the collapse of the β-crystal phase, which can then recrystallize into the α-crystal phase upon extended milling. ekb.eg Similarly, treatment with supercritical CO₂ can also induce a transformation from the β-type to the α-type crystal form due to dissolution and melting recrystallization. researchgate.net

The table below lists the main crystalline peaks for the β-phase of this compound.

2θ Angle (°) d-spacing (Å) Crystal Phase Reference
21.664.10β ekb.eg
23.873.72β ekb.eg
25.133.54β ekb.eg
29.073.07β ekb.eg

This interactive table presents the characteristic X-ray diffraction peaks for the β-crystal phase of this compound.

Morphological and Thermal Characterization

The morphology and thermal stability of this compound are important physicochemical properties that influence its processing and application.

Scanning Electron Microscopy (SEM) has been used to study the surface morphology of this compound particles. Pristine dye particles often exhibit a spherical shape. ekb.eg However, mechanical processes like milling can alter this morphology, leading to the formation of sheet-like structures and a reduction in particle size, which in turn increases the total surface area. ekb.eg

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide insights into the thermal stability and phase transitions of the dye. ekb.eg TGA shows that the major weight loss for this compound occurs in a temperature range of 240°C to 530°C, indicating its thermal decomposition. ekb.eg

DSC analysis reveals the melting behavior and can detect changes related to the crystalline form. The β-crystal form of this compound has a melting point of approximately 135°C, while the α-crystal form melts at a slightly lower temperature of around 133°C. ekb.eg The melting point can be significantly affected by the crystalline structure; for instance, the structural breakdown of the β-crystal form during milling can lead to a temporary, drastic reduction in the melting point. ekb.eg

Property Value Condition/Crystal Form Technique Reference
Melting Point~135 °Cβ-crystal formDSC ekb.eg
Melting Point~133 °Cα-crystal formDSC ekb.eg
Major Decomposition240-530 °C-TGA ekb.eg
MorphologySphericalPristineSEM ekb.eg
MorphologySheet-likeAfter millingSEM ekb.eg

This interactive table summarizes the key morphological and thermal properties of this compound.

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features

Scanning Electron Microscopy (SEM) is a critical technique for characterizing the particle morphology and surface features of this compound. Analysis reveals that the pristine form of the dye typically exhibits a spherical particle shape. ekb.eg However, mechanical processes such as milling can significantly alter this morphology. For instance, intermittent milling for two hours can cause a transformation from spherical to sheet-like structures. ekb.eg This change in shape is attributed to the mechanical forces applied during the milling process. ekb.eg

When applied to textile fibers, the morphology and dispersion of this compound particles are crucial for the quality of the dyeing. SEM analysis of dyed fabrics shows that particles can exhibit aggregation on the fiber surface. researchgate.net The extent of this aggregation is often correlated with the particle size of the dye; larger particles tend to form more significant aggregates. researchgate.net In contrast, smaller particles achieved through processing can be more homogeneously dispersed on the fiber surface. researchgate.net

Furthermore, the behavior of the dye's morphology under specific conditions, such as in supercritical carbon dioxide, has been investigated. SEM results show that melting of this compound particles can be observed as the temperature of the CO2 medium increases from 120 °C to 160 °C. researchgate.net

Table 1: Morphological Characteristics of this compound under Different Conditions

ConditionObserved MorphologyTechniqueReference
Pristine DyeSpherical particlesSEM ekb.eg
After 2 hours of millingSheet-like structuresSEM ekb.eg
Dyed on Polyamide NanofibersAggregation on fiber surfaceSEM researchgate.net
Treated in Supercritical CO2 (120-160 °C)Evidence of particle meltingSEM researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) provides insight into the thermal stability and decomposition behavior of this compound by measuring weight loss as a function of temperature. The thermal degradation of the dye occurs in distinct stages. An initial, minor weight loss is typically observed between 37°C and 172°C, which is attributed to the evaporation of adsorbed moisture. ekb.eg

The major decomposition phase is more significant and occurs at higher temperatures, generally between 240°C and 530°C. ekb.eg This stage is characterized by two main endothermic peaks in the derivative thermogravimetry (DTG) curve, indicating at least two distinct decomposition reactions. ekb.eg The first of these significant weight loss events occurs between 250°C and 350°C, followed by a second between 350°C and 530°C, corresponding to the release of volatile products as the dye structure breaks down. ekb.eg

Analysis using Pyrolysis-Gas Chromatography Mass-Spectrometry (Py-GC-MS) helps to identify the volatile products formed during thermal degradation. Studies suggest a degradation mechanism that involves the scission of the azo (N=N) bond and the carbon-oxygen (C-O) bond. researchgate.netsemanticscholar.org This bond cleavage leads to the formation of primary pyrolysis products such as acetic acid and 1-amino-2-chloro-4-nitrobenzene. researchgate.netsemanticscholar.orgresearchgate.net At higher temperatures, further degradation can occur, leading to the formation of carbon dioxide. researchgate.netsemanticscholar.org The thermal decomposition temperatures have been observed to shift to lower values after the dye has been treated with supercritical CO2, a change associated with a transformation in the dye's crystal form. researchgate.net

Table 2: Thermal Decomposition Stages and Products of this compound

Temperature RangeEventMain ProductsTechnique(s)Reference(s)
37°C – 172°CEvaporation of adsorbed waterWaterTGA ekb.eg
240°C – 530°CMajor decompositionVolatile organic compoundsTGA ekb.eg
Not SpecifiedBond scissionAcetic acid, 1-amino-2-chloro-4-nitrobenzenePy-GC-MS researchgate.netsemanticscholar.orgresearchgate.net
Higher TemperaturesFurther degradationCarbon dioxidePy-GC-MS researchgate.netsemanticscholar.org

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of this compound, including melting and glass transition phenomena. These transitions are fundamental to understanding the dye's behavior during industrial processes like dyeing, where temperature plays a critical role. torontech.comresearchgate.net The DSC curve identifies these events by measuring the difference in heat flow required to increase the temperature of a sample compared to a reference. torontech.com

The melting of this compound is observed as an endothermic peak on the DSC thermogram, which signifies the absorption of heat as the material changes from a solid to a liquid state. ekb.eg The melting point (Tm) is dependent on the dye's crystal structure. ekb.eg Pristine this compound, which exists in a β-crystal phase, has a melting point of approximately 135°C. ekb.eg

Processing methods like milling can alter the crystalline structure and, consequently, the melting behavior. After two hours of milling, a process that breaks down the β-crystal form, the melting point was found to decrease significantly to 71°C. ekb.eg However, extended milling (e.g., 10 hours) can lead to recrystallization into a different, more stable α-crystal phase, which has a melting point of 133°C, close to the original β-form. ekb.eg

While the glass transition temperature (Tg) is a property of amorphous and semi-crystalline materials, it is particularly relevant in the context of dyeing polyester (B1180765) fibers with this compound. torontech.comresearchgate.netnetzsch.com Polyester has a glass transition temperature of around 80°C. researchgate.net Dyeing is typically carried out above this temperature because the polymer chains in the fiber become more mobile, facilitating the diffusion of the dye molecules into the fiber structure. researchgate.net

Table 3: DSC Data for this compound

Sample ConditionCrystal FormThermal EventTemperature (°C)Reference
Pristine Dyeβ-crystal phaseMelting Point (Tm)~135 ekb.eg
Milled for 2 hoursAmorphous/DisorderedMelting Point (Tm)~71 ekb.eg
Milled for 10 hoursα-crystal phaseMelting Point (Tm)~133 ekb.eg

Computational Chemistry and Molecular Modeling of Disperse Red 167

Quantum Chemical Calculations for Electronic and Geometric Architectures

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional shape (geometry) and the distribution of its electrons (electronic structure). These calculations were crucial in understanding the molecular conformation of Disperse Red 167.

Semi-empirical methods, which simplify quantum mechanical calculations by incorporating experimental data (parameters), offer a computationally efficient way to predict molecular geometries and thermodynamic properties like heats of formation. uni-muenchen.dediva-portal.org These methods are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation or simpler schemes like CNDO and INDO. uni-muenchen.de For this compound, a comprehensive study evaluated the effectiveness of several common semi-empirical Hamiltonians by comparing the predicted geometry with experimental X-ray crystallography data. researchgate.netresearchgate.net

The equilibrium geometry of this compound was predicted using MNDO, MINDO/3, AM1, and PM3 Hamiltonians, typically implemented in software packages like MOPAC. researchgate.netresearchgate.net To improve accuracy, the geometry was often first optimized using a molecular mechanics method (like an augmented MM2 forcefield) before the semi-empirical calculations were performed. ncsu.edu

Research Findings:

AM1 and PM3: These methods proved to be the most effective for modeling compounds like this compound. researchgate.net They provided the best correlations between predicted and experimental values for atomic bond lengths. researchgate.net The largest errors in bond length prediction were typically associated with bonds involving non-carbon atoms. researchgate.netncsu.edu

MNDO and CNDO: These methods were found to be less accurate for predicting bond lengths and were not effective in predicting hydrogen bonding interactions. ncsu.edu

MINDO/3: This method gave the closest predictions for the improper torsion angle associated with the aryl amino group in the dye structure. researchgate.net

Hydrogen Bonding: The ability to accurately model hydrogen bonds is critical for predicting dye properties. PM3 was reported to be superior to AM1 for simulating hydrogen-bonding interactions, which are thought to impart photostability to the dye. researchgate.netncsu.edu

Aryl Amino Group Conformation: A tendency for PM3, and to a lesser extent AM1, to pyramidalize (distort from planar) the conjugated arylamino nitrogen atoms was observed. researchgate.netncsu.edu AM1 caused less severe pyramidalization. ncsu.edu

Table 1: Comparison of Semi-Empirical Method Performance for this compound Geometry

Method Bond Length Prediction Accuracy Hydrogen Bond Prediction Accuracy Aryl Amino Group Geometry Overall Suitability
PM3 Good researchgate.net Superior researchgate.netncsu.edu Tends to pyramidalize nitrogen researchgate.netncsu.edu High researchgate.net
AM1 Good researchgate.net Less reliable than PM3 researchgate.net Less severe pyramidalization ncsu.edu High researchgate.net
MNDO Less accurate ncsu.edu Not effective ncsu.edu - Low ncsu.edu
MINDO/3 - - Best for improper torsion angle researchgate.net Moderate
CNDO/INDO Less accurate ncsu.edu Not effective ncsu.edu - Low ncsu.edu

Density Functional Theory (DFT) is a more computationally intensive quantum mechanical method that provides a higher level of accuracy for electronic structure, reactivity, and spectroscopic predictions. theses.fr For this compound and related azo dyes, DFT calculations, often using the B3LYP density functional with a basis set like 6-31G(d,p), have been employed to understand their behavior. unesp.br

Research Findings:

Electronic Structure and Reactivity: DFT calculations have been used to investigate the electronic properties of this compound to predict its reactivity, particularly in the context of biotransformation. unesp.br These calculations help identify sites within the molecule that are susceptible to enzymatic attack, such as the azo group (-N=N-). unesp.brresearchgate.net

Biotransformation Products: Theoretical calculations supported experimental findings that the biotransformation of this compound by microorganisms like E. coli can lead to the formation of products such as dimethyl 3,3'-(3-acetamido-4-aminophenylazanediyl)dipropanoate and 2-chloro-4-nitroaniline (B86195). unesp.br

Spectroscopic Properties: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.netpku.edu.cn For related azo dyes, TD-DFT calculations have successfully predicted the absorption maxima (λmax) and helped explain shifts in the spectra due to changes in molecular structure or environment. pku.edu.cnacs.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics focuses on the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of multiple molecules over time. This allows for the investigation of intermolecular interactions, such as those between a dye and a polymer substrate or between a dye and solvent molecules.

The dyeing of polyester (B1180765) (polyethylene terephthalate, PET) with this compound is a key application. MD simulations can provide insight into how the dye molecules interact with and diffuse into the polymer fibers.

Research Findings:

Dyeing Kinetics: The interaction between this compound and PET has been studied experimentally, showing that the dye can affect the polymer's physical properties. researchgate.netresearchgate.net When PET fibers are treated with the dye in supercritical CO2, their crystallinity, orientation, and tensile strength are improved compared to treatment with supercritical CO2 alone. researchgate.netresearchgate.net This suggests a significant interaction between the dye and the polymer chains.

Dye Distribution: Combined MD simulation and experimental studies have been proposed to understand the distribution of disperse dyes, including this compound, between supercritical CO2 and polyester fibers. researchgate.netresearchgate.net These models are crucial for optimizing industrial dyeing processes.

Supercritical carbon dioxide (scCO₂) is an environmentally friendly alternative to water for dyeing polyester. polito.itmdpi.com Understanding the behavior of this compound in this medium is essential for the industrial viability of this technology. MD simulations are a key tool for modeling these solute-solvent systems.

Research Findings:

Solubility and Behavior: The physicochemical behavior of this compound in scCO₂ has been investigated. researchgate.netresearchgate.net Studies show that at elevated temperatures (120 °C to 160 °C) in scCO₂, the dye can melt and recrystallize, transforming from a β-crystal form to an α-crystal form. researchgate.netpolito.it

Industrial Application: The solubility of this compound in scCO₂ is a critical factor for its use in trichromatic (three-color) dyeing systems, which are necessary to create a wide range of shades. researchgate.netpolito.it Modeling the solubility helps in predicting the compatibility and dyeing performance of dye mixtures. mdpi.com The solubility of this compound is influenced by pressure and temperature, and density-based semi-empirical models are used to correlate experimental solubility data. mdpi.com

Theoretical Prediction of Spectroscopic Signatures and Chemical Reactivity

Computational methods are invaluable for predicting how a dye like this compound will interact with light and other chemical species.

Research Findings:

Spectroscopic Signatures: The characteristic absorption band for this compound in solution is around 509-512 nm. unesp.br TD-DFT calculations are the primary method for theoretically predicting the UV-Vis absorption spectra of azo dyes. researchgate.net These calculations can accurately predict the spectral region of electronic transitions and explain how substituents on the dye molecule influence its color. researchgate.netacs.org

Chemical Reactivity: The reactivity of this compound is a key factor in its application and environmental fate. DFT calculations have been used to predict sites of reactivity for enzymatic degradation. unesp.br For instance, calculations can help determine whether a reaction is more likely to occur at the azo group or another part of the molecule, predicting the resulting degradation products. unesp.brresearchgate.net The reactivity of the dye with peptides has also been studied as a proxy for understanding its potential as an allergenic sensitizer. nih.gov

Simulation of UV-Vis Absorption Spectra and Solvatochromic Effects

Computational methods, particularly time-dependent density functional theory (TD-DFT), have been instrumental in simulating and understanding the ultraviolet-visible (UV-Vis) absorption spectra of azo disperse dyes like this compound. researchgate.net TD-DFT calculations allow for the prediction of electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in experimental UV-Vis spectra. researchgate.netrespectprogram.org

Experimentally, the characteristic absorption band of this compound has been reported at approximately 509 nm. nih.gov Other studies have recorded its absorption spectrum across a wider range, from 230 to 999 nm, with quantitative measurements often taken at 470 nm. researchgate.net One study noted a maximum absorption peak at 600 nm for a solution of this compound. ceon.rs These experimental values serve as a benchmark for validating the accuracy of computational simulations.

The simulation of UV-Vis spectra using TD-DFT can reveal the nature of the electronic transitions responsible for the dye's color. researchgate.net For instance, the primary absorption band in the visible region for azo dyes is typically attributed to a π→π* transition within the conjugated system of the molecule.

Furthermore, computational studies can effectively model solvatochromic effects, which are changes in the absorption spectrum of a compound upon a change in solvent polarity. While specific computational studies on the solvatochromism of this compound are not extensively detailed in the available literature, the methodology is well-established for similar dyes. researchgate.net Such studies involve performing TD-DFT calculations for the dye molecule in the presence of different solvent models, ranging from nonpolar to polar. These simulations can predict whether the dye will exhibit a hypsochromic (blue) or bathochromic (red) shift in its λmax as solvent polarity changes. This information is crucial for understanding how the dye behaves in different environments, such as in aqueous solutions versus nonpolar media.

The following table summarizes the experimental absorption maxima reported for this compound in various studies.

StudyReported λmax (nm)
Franco et al. (2018) nih.gov509
Wawrzkiewicz et al. (2020) researchgate.net470
Mičić et al. (2019) ceon.rs600

Prediction of Interaction Mechanisms with Biological Macromolecules (e.g., DNA binding)

A significant area of investigation using molecular modeling is the prediction of how this compound interacts with biological macromolecules, particularly with deoxyribonucleic acid (DNA). Such interactions are of interest due to the potential genotoxic and mutagenic effects of azo dyes and their biotransformation products. nih.govresearchgate.net

Theoretical calculations have been explicitly performed to evaluate the interaction and reactivity of this compound with DNA. nih.govresearchgate.net These computational studies aim to elucidate the potential for the dye to bind to the DNA double helix and the nature of such binding. The results of these calculations are critical in assessing the potential health and environmental risks associated with the dye. nih.govresearchgate.net For instance, it has been noted that the biotransformation of this compound can produce harmful aromatic amines, and computational studies help to relate the mutagenicity of the dyes to their chemical structure. unesp.br

Molecular docking is a key computational technique used for this purpose. In a typical molecular docking study, the three-dimensional structure of this compound would be computationally "docked" into the major or minor groove of a model DNA structure. The simulation calculates the binding energy and identifies the most favorable binding pose of the dye. This can reveal the specific types of interactions, such as hydrogen bonds, van der Waals forces, or electrostatic interactions, that stabilize the dye-DNA complex.

While the detailed binding energies and specific interacting residues from a dedicated molecular docking study of this compound with DNA are not fully available in the provided search results, the literature confirms that such theoretical evaluations have been undertaken. nih.govresearchgate.net These studies are part of a broader effort to understand the structure-mutagenicity relationships of azo dyes. unesp.br

Environmental Chemistry and Degradation Pathways of Disperse Red 167

Environmental Persistence and Fate Assessment

Disperse Red 167 is designed to be chemically stable, which contributes to its persistence in the environment. canada.ca When released into the environment, a significant portion is expected to end up in solid waste disposal sites and sewer water. canada.cacanada.ca Due to its hydrophobic nature and low water solubility, it tends to partition to particles and accumulate in sediments and, to a lesser extent, in agricultural soil amended with sewage sludge. canada.cagazette.gc.ca

Aerobic and Anaerobic Biodegradation Mechanisms

Azo dyes like this compound are generally considered to be non-biodegradable under aerobic conditions. canada.ca However, under anaerobic conditions, such as those found in sediments, they can undergo degradation. canada.ca The primary mechanism of anaerobic biodegradation is the enzymatic cleavage of the azo bond (-N=N-) by azoreductase enzymes produced by various bacteria. researchgate.netresearchgate.netunesp.br This process results in the formation of colorless aromatic amines, which may be toxic. researchgate.netresearchgate.net

For instance, a study using the bacterium Paenochrobactrum glaciei demonstrated an 84% biodegradation and decolorization of this compound at a concentration of 50 mg/L within 24 hours. researchgate.net The breakdown of the dye resulted in the formation of intermediate metabolites, identified as '2-chloro-4-nitro-phenylamine' and 'Acetic acid, 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester'. researchgate.net Another study investigating a consortium of rhizosphere bacteria, including Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii, showed that alternating anaerobic and aerobic conditions could lead to up to 98.47% decolorization of a disperse red dye. hspublishing.org

The biotransformation of this compound by the nitroreductase enzyme has also been studied, showing a 99% conversion to (3-acetamido-4 - ((4-amino-2-chlorophenyl) diazenyl) phenyl) azanediyl) bis (ethane-2,1-diyl). x-mol.comnih.gov

Photolytic and Hydrolytic Stability under Simulated Environmental Conditions

Azo dyes are designed to be photolytically stable to maintain their color. canada.ca However, studies have shown that this compound can be degraded through photocatalysis. One study investigated the use of cerium iron oxide (CeFeO3) as a photocatalyst and found that the degradation of the dye followed first-order kinetics. scholarsresearchlibrary.com The optimal conditions for this process were found to be a pH of 8, a dye concentration of 3.0×10⁻⁵ M, and 0.05 g of CeFeO3 per 100 ml of dye solution. scholarsresearchlibrary.com The degradation is believed to occur through the action of hydroxyl radicals. scholarsresearchlibrary.com Another study noted that UV exposure can cause significant fading in this compound.

Regarding hydrolytic stability, some azobenzene (B91143) dye analogues have been observed to transform under anaerobic conditions in sediment via hydrolysis and reduction, suggesting that this compound may not persist in anaerobic sediment systems. canada.ca

Sorption and Partitioning Behavior in Aqueous, Sediment, and Soil Matrices

This compound has low solubility in water and a hydrophobic nature, leading to its partitioning from water to particulate matter. canada.cagazette.gc.ca This results in its accumulation primarily in sediments and to a lesser extent in soil when sewage sludge is used as a soil amendment. canada.ca The Government of Canada's screening assessment indicated that a significant proportion of this compound released to sewer water is expected to end up in sediments. canada.ca

Advanced Remediation Technologies and Degradation Strategies

Due to the challenges in biodegrading this compound, various advanced remediation technologies are being explored for its removal from wastewater.

Electrochemical Degradation Mechanisms (Electrooxidation, Electrocoagulation)

Electrochemical methods, including electrocoagulation and electrooxidation, have shown high efficiency in removing this compound from aqueous solutions. tandfonline.comtandfonline.comresearchgate.net Electrocoagulation involves the in-situ generation of coagulants by the electrochemical dissolution of a sacrificial anode, typically made of iron (Fe) or aluminum (Al). tandfonline.comtandfonline.comresearchgate.net These coagulants then remove the dye from the solution.

One study on bipolar electrocoagulation achieved 100% decolorization using both iron and aluminum electrodes. tandfonline.comtandfonline.comresearchgate.net The removal efficiency was influenced by factors such as current density, electrolysis time, interelectrode distance, and supporting electrolyte concentration. tandfonline.comtandfonline.comresearchgate.net Another study using a Cu/Fe macro-corrosion galvanic cell reported up to 97% removal of this compound after 3,600 seconds, combining electrocoagulation and surface-induced electrooxidation. researchgate.net

A similar process utilizing a Cu/Al macro-corrosion galvanic cell achieved 99% removal of this compound through a combination of surface electrooxidation and electrocoagulation processes. mdpi.comnih.gov

Cyclic voltammetry (CV) and AC impedance spectroscopy are electrochemical techniques used to study the kinetics and mechanisms of dye degradation. mdpi.comnih.govresearchgate.net In studies of this compound degradation, CV has been used to identify oxidation peaks associated with the surface oxidation of the dye molecules on the electrode. mdpi.comresearchgate.net For example, on an Al alloy anode, oxidation peaks for this compound were observed at -0.67 V and -0.37 V vs. SCE, indicating surface oxidation processes. mdpi.com

AC impedance spectroscopy has been employed to further understand the charge-transfer reactions occurring at the electrode surface. mdpi.com The results from these studies support the involvement of surface electrooxidation reactions and the formation of surface-adsorbed intermediates in the degradation process. mdpi.com

Interactive Data Table: Electrochemical Degradation of this compound

TechnologyElectrode MaterialInitial Dye ConcentrationRemoval EfficiencyTimeReference
Bipolar ElectrocoagulationIron (Fe)0.05 - 0.15 g/L>99%1 min (at pH 2) tandfonline.com
Bipolar ElectrocoagulationAluminum (Al)0.05 - 0.15 g/L>99%2 min (at pH 3-4) tandfonline.com
Electrooxidation/ElectrocoagulationCu/Al Galvanic Cell50 mg/dm³99%3600 s mdpi.comnih.gov
Electrooxidation/ElectrocoagulationCu/Fe Galvanic CellNot Specified97%3600 s researchgate.net

Photocatalytic Degradation Processes and Optimization

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to break down organic pollutants like this compound. This process is influenced by several factors, including the type of photocatalyst used and various reaction parameters.

The efficiency of photocatalytic degradation of this compound is highly dependent on the choice of photocatalyst and the operational conditions of the reaction. scholarsresearchlibrary.comtandfonline.com

Photocatalyst Type:

Titanium Dioxide (TiO2): TiO2 is a widely used photocatalyst due to its low cost, chemical stability, and high efficiency in degrading a variety of organic pollutants. iwaponline.comjmbfs.org Studies have shown that TiO2, particularly when doped with metals like silver (Ag), can significantly enhance the degradation rate of textile effluents containing disperse dyes. pjoes.com The immobilized form of Ag-TiO2 on a mesh has demonstrated superior performance in removing chemical oxygen demand (COD) and color under UV irradiation. pjoes.com

Cerium Iron Oxide (CeFeO3): CeFeO3 nanoparticles have been effectively used for the degradation of this compound. scholarsresearchlibrary.com This photocatalyst shows optimal performance under specific pH and concentration conditions. scholarsresearchlibrary.com

Cuprous Oxide (Cu2O): Nanocage Cu2O particles have been synthesized and used as a dual-function catalyst for both adsorption and photocatalytic degradation of this compound.1. researchgate.net It has shown significant removal efficiency in a short time under visible light. researchgate.net

Reaction Parameters:

pH: The pH of the solution is a critical parameter. For TiO2, a lower pH (around 3) is often optimal as it promotes the formation of hydroxyl radicals, the primary oxidizing species. pjoes.com Conversely, for CeFeO3, an optimal pH of 8 has been reported for the degradation of this compound. scholarsresearchlibrary.com The surface charge of the photocatalyst and the chemistry of the dye molecule are both influenced by pH. pjoes.com

Catalyst Concentration: There is an optimal catalyst concentration for maximum degradation efficiency. For instance, in the treatment of real textile wastewater containing this compound, a TiO2 concentration of 3 g/L was found to be optimal. iwaponline.com

Initial Dye Concentration: The initial concentration of the dye affects the degradation rate. For Cu2O, a high removal efficiency of 91% was achieved at a dye concentration of 94 mg/L within 10 minutes. researchgate.net

Light Source and Intensity: The type and intensity of the light source are crucial. UV light is commonly used with TiO2, while some catalysts like Cu2O are effective under visible light. pjoes.comresearchgate.net

Aeration: The presence of oxygen can influence the photocatalytic process. In one study, an aeration flow rate of 1.50 L/min was found to be optimal for the degradation of textile wastewater with TiO2. iwaponline.com

Optimization of the Process:

Response surface methodology (RSM) has been employed to optimize the operational parameters for the photocatalytic degradation of real textile wastewater containing this compound. iwaponline.com This statistical approach helps in identifying the optimal conditions for achieving maximum dye and COD removal. For example, a study using a Box-Behnken design found that a TiO2 concentration of 3 g/L, an initial pH of 7, and an aeration flow rate of 1.50 L/min resulted in 98.50% dye removal and 91.50% COD removal. iwaponline.com

Interactive Data Table: Optimization of Photocatalytic Degradation of this compound

PhotocatalystOptimal pHOptimal Catalyst Conc.Light SourceMax. Degradation Efficiency (%)Reference
CeFeO380.05 g/100 mlNot SpecifiedNot Specified scholarsresearchlibrary.com
Ag-TiO2 (Mesh)30.5 gUV (400W)Not Specified pjoes.com
TiO273 g/LUV98.5 iwaponline.com
Cu2O6.440.75 mg/LVisible Light93 researchgate.net

Bioremediation and Enzymatic Decolorization/Degradation

Bioremediation offers an eco-friendly approach to the degradation of this compound, utilizing microorganisms and their enzymes to break down the dye molecule.

Several bacterial strains have been isolated and identified for their ability to decolorize and degrade this compound. These bacteria are often sourced from textile industry wastewater, indicating their adaptation to such environments. researchgate.netresearchgate.net

A study isolated seven bacterial strains from textile wastewater, including Bacillus subtilis, Paenochrobactrum glaciei, Brevibacillus panacihumi, Bacillus cereus, Bacillus sphaericus, Paenibacillus pocheonensis, and Escherichia coli. researchgate.net

Among these, Paenochrobactrum glaciei demonstrated the highest decolorization potential, achieving 84.80% removal of this compound at a concentration of 50 mg/L within 24 hours. researchgate.net

A consortium of six indigenous bacteria, including Bacillus cereus, Bacillus sphaericus, Paenibacillus pocheonensis, Paenochrobactrum glaciei, Bacillus subtilis, and Brevibacillus panacihumi, was also found to be effective in decolorizing this compound.1, achieving a maximum decolorization rate of 82.76% within 24 hours. researchgate.net

The decolorization efficiency can be influenced by factors such as the initial dye concentration, with higher concentrations sometimes leading to a decrease in the degradation rate. researchgate.net

Interactive Data Table: Bacterial Strains for this compound Decolorization

Bacterial Strain/ConsortiumSourceDecolorization Efficiency (%)ConditionsReference
Paenochrobactrum glacieiTextile Wastewater84.8050 mg/L dye, 24h researchgate.net
Bacterial ConsortiumTextile Wastewater82.7650, 150, 250 mg/L dye, 24h researchgate.net

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of organic pollutants, including textile dyes, through the action of extracellular ligninolytic enzymes.

The fungus Pleurotus sajor-caju has been investigated for its potential to decolorize this compound. scielo.brresearchgate.net

Laccase, an enzyme produced by P. sajor-caju, has been shown to decolorize this compound, although the efficiency was relatively low (up to 15%) under the tested conditions. scielo.brresearchgate.nettandfonline.com

The decolorization process is influenced by pH and temperature, with optimal conditions often being acidic (pH 3.0-5.0) and at moderate temperatures (around 50°C). researchgate.net

In some cases, the presence of mediators can enhance the decolorization activity of laccases, although this was not observed for this compound with the laccase from P. sajor-caju. tandfonline.com

Other lignin-modifying enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, are also known to be involved in the degradation of azo dyes by fungi. rsc.org

Azo-reductase enzymes play a crucial role in the initial step of bacterial degradation of azo dyes by cleaving the azo bond (-N=N-). researchgate.netmdpi.com

The degradation of azo dyes by bacteria is typically a two-step process, starting with the reductive cleavage of the azo bond to form aromatic amines, followed by the aerobic degradation of these amines. mdpi.com

Azo-reductases catalyze the cleavage of the azo linkage in the presence of reducing equivalents such as NADH or NADPH. researchgate.netnih.gov This process is often more efficient under anaerobic or microaerophilic conditions. mdpi.com

The bacterium Paenochrobactrum glaciei has been identified as an azo-reductase producing bacterium capable of degrading this compound. researchgate.net

The mechanism of azo dye degradation can involve either symmetric or asymmetric cleavage of the azo bond, leading to the formation of different intermediate metabolites. researchgate.netnih.gov

Identification and Environmental Characterization of Degradation Products

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify the degradation products. researchgate.netresearchgate.net

In the biodegradation of this compound by Paenochrobactrum glaciei, two intermediate metabolites were identified: '2-chloro-4-nitro-phenylamine' and 'Acetic acid, 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester'. researchgate.net

Phytotoxicity tests using wheat seed germination (Triticum aestivum) have been conducted on these degradation products, and they were found to be non-toxic in nature, suggesting that the bioremediation process can lead to detoxification of the dye. researchgate.net

The cleavage of the azo bond in azo dyes can lead to the formation of aromatic amines, which are a class of compounds with potential toxicity and carcinogenicity. mdpi.comcanada.ca Therefore, complete mineralization of the dye to harmless substances like CO2 and H2O is the ultimate goal of any degradation process.

Comprehensive Analysis of Metabolites using Chromatographic-Mass Spectrometric Techniques (HPLC-DAD, LC-MS/MS, GC-MS)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is frequently employed for the initial analysis and quantification of the parent dye and its degradation over time. Studies have demonstrated the use of HPLC-DAD to monitor the disappearance of the characteristic peak for this compound, confirming its biotransformation. unesp.br For instance, in a study investigating the action of Escherichia coli, the original chromatographic peak for the dye at a retention time of 5.24 minutes disappeared after seven days of incubation, indicating its complete transformation. unesp.br

For the structural elucidation of the resulting metabolites, more sophisticated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

LC-MS/MS Analysis: This technique has been pivotal in identifying biotransformation products under various conditions. In a study using the enzyme nitroreductase, LC-MS/MS analysis identified a major product resulting from the reduction of the dye's nitro group. x-mol.comnih.gov Similarly, when E. coli was used for biotransformation, LC-MS/MS was applied to identify the main products formed after the complete bleaching of the dye solution. unesp.br These analyses involve separating the compounds on a liquid chromatography column and then using tandem mass spectrometry to fragment the molecules and determine their structure based on the mass-to-charge ratio (m/z) of the fragments. unesp.brx-mol.comnih.gov

GC-MS Analysis: GC-MS is particularly useful for identifying volatile and semi-volatile organic compounds formed during degradation. In studies on the bacterial degradation of this compound by Paenochrobactrum glaciei, GC-MS analysis was used to delineate the biodegradation pathway. researchgate.net It revealed that the asymmetric breakdown of the azo bond led to the formation of distinct intermediate metabolites. researchgate.net Pyrolysis-GC-MS has also been used to investigate the thermal degradation mechanism of this compound, identifying the primary chemical scissions that occur at high temperatures. semanticscholar.orgresearchgate.net

The metabolites identified through these techniques provide direct evidence of the specific chemical bonds that are cleaved during the degradation process.

Table 1: Metabolites of this compound Identified by Chromatographic-Mass Spectrometric Techniques
Degradation MethodAnalytical TechniqueIdentified Metabolite(s)Source(s)
Biotransformation by Escherichia coliLC-MS/MSDimethyl 3,3'-3-acetamido-4-aminophenyl-azanedyl-dipropanoate unesp.br
Biotransformation by Escherichia coliLC-MS/MS2-Chloro-4-nitroaniline (B86195) unesp.br
Biotransformation by Nitroreductase EnzymeLC-MS/MS(3-acetamido-4-((4-amino-2-chlorophenyl)diazenyl)phenyl)azanediyl)bis(ethane-2,1-diyl) diacetate x-mol.comnih.gov
Biodegradation by Paenochrobactrum glacieiGC-MS2-Chloro-4-nitro-phenylamine researchgate.net
Biodegradation by Paenochrobactrum glacieiGC-MSAcetic acid, 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester researchgate.net
Thermal Degradation (Py-GC-MS)GC-MSAcetic acid semanticscholar.orgresearchgate.net
Thermal Degradation (Py-GC-MS)GC-MS1-Amino-2-chloro-4-nitrobenzene semanticscholar.orgresearchgate.net

Environmental Implications of Transformation Products (e.g., formation of aromatic amines and their fate)

The degradation of this compound is a double-edged sword. While the breakdown of the parent dye leads to the removal of color from effluents, the resulting transformation products can pose their own environmental risks. A primary concern associated with the degradation of azo dyes is the reductive cleavage of the azo bond (–N=N–), which releases constituent aromatic amines. pnrsolution.orgscholarsresearchlibrary.com

The formation of 2-chloro-4-nitroaniline (also reported as 2-chloro-4-nitro-phenylamine or 1-amino-2-chloro-4-nitrobenzene) is a recurring finding in the degradation studies of this compound. unesp.brresearchgate.netsemanticscholar.orgresearchgate.net Aromatic amines as a chemical class are of significant environmental concern because many are toxic, mutagenic, and carcinogenic. pnrsolution.orgscholarsresearchlibrary.comresearchgate.net The release of such compounds into aquatic ecosystems is a major threat. pnrsolution.org

Beyond the azo bond cleavage, other reactions can occur. For instance, enzymatic action by nitroreductase can reduce the nitro group (–NO₂) on the dye's aromatic ring. x-mol.comnih.gov The resulting amino-substituted products are also of concern, as the mutagenicity of nitro compounds is often associated with the products formed during their reduction, which can interact with biological macromolecules like DNA. x-mol.comnih.govresearchgate.net

The ultimate fate and impact of these transformation products depend on their chemical stability, further biodegradability, and inherent toxicity. Some research has suggested that certain metabolites may be less harmful than the parent dye. For example, a phytotoxicity assessment of '2-chloro-4-nitro-phenylamine' and 'Acetic acid, 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester' indicated they were of a non-toxic nature to wheat seed germination. researchgate.net However, this contrasts with the widely recognized hazards of aromatic amines. pnrsolution.orgscholarsresearchlibrary.com It is possible that under certain conditions, these primary metabolites can be further degraded into simpler, less harmful compounds like ammonia, carbon dioxide, and water. rsc.org Conversely, under other environmental conditions, such as in deep anoxic sediments, these transformation products may persist, although their exposure potential to most aquatic organisms in that state might be limited. canada.ca

The environmental implications are therefore complex, highlighting the need for treatment processes that not only decolorize the effluent but also ensure the complete mineralization of the dye into benign substances.

Table 2: Environmental Implications of this compound Transformation Products
Transformation ProductFormation ProcessPotential Environmental ImplicationSource(s)
2-Chloro-4-nitroanilineBacterial and enzymatic degradation (azo bond cleavage)Aromatic amine; known to be toxic and potentially mutagenic/carcinogenic. unesp.brresearchgate.netpnrsolution.orgscholarsresearchlibrary.com
(3-acetamido-4-((4-amino-2-chlorophenyl)diazenyl)phenyl)azanediyl)bis(ethane-2,1-diyl) diacetateEnzymatic reduction of nitro groupProduct of nitro-reduction; such products can interact with DNA, causing toxic and mutagenic effects. x-mol.comnih.govresearchgate.net
Acetic acid, 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylesterBacterial degradation (azo bond cleavage)Reported as non-toxic in a specific phytotoxicity test, but represents a complex aromatic amine structure. researchgate.net
General Aromatic AminesReductive cleavage of the azo bondMany are persistent, toxic, and pose risks to human health and aquatic life. pnrsolution.orgcanada.ca

Interactions with Polymeric Substrates and Advanced Dyeing Mechanisms

Adsorption Thermodynamics and Kinetics on Textile Fibers

The dyeing of polyester (B1180765) with Disperse Red 167 is a reversible process where dye molecules move from the aqueous phase to the solid fiber phase until equilibrium is established. This process can be quantitatively described by thermodynamic and kinetic parameters.

The distribution of a disperse dye between the fiber and the dyebath at equilibrium is described by the partition coefficient (K). upc.edu This coefficient is a measure of the dye's relative solubility in the fiber compared to the dye bath. The standard affinity (-Δμ°) represents the difference between the chemical potential of the dye in its standard state in the fiber and in the dyebath, indicating the tendency of the dye to move from the solution to the fiber. hilarispublisher.com

For the dyeing of polyester fabric with this compound, these thermodynamic parameters have been evaluated at various temperatures. Studies comparing conventional dyeing with processes involving fabric pre-treatment with zinc oxide (ZnO) nanoparticles show a marked difference in these values, highlighting the enhanced dyeability of the treated fabric. sciarena.com

Temperature (°C)Sample TypePartition Coefficient (K)Standard Affinity (-Δμ°) (kJ/mol)
75Untreated Polyester41.3610.33
75ZnO Pre-treated Polyester68.1111.60
85Untreated Polyester48.5410.97
85ZnO Pre-treated Polyester76.2312.31
95Untreated Polyester54.1111.51
95ZnO Pre-treated Polyester83.1712.87
105Untreated Polyester58.4811.91
105ZnO Pre-treated Polyester90.2513.43

Data sourced from a study on polyester fabric dyeing with this compound. sciarena.com

To understand the mechanism of dye adsorption, kinetic models are applied to experimental data. The pseudo-second-order model is commonly used and assumes that the rate-limiting step may be chemical sorption involving valency forces through sharing or exchange of electrons between adsorbent and adsorbate. sciarena.comresearchgate.net The intra-particle diffusion model is used to identify the diffusion mechanism and rate-controlling steps in the transport of the dye from the liquid phase to the solid phase. sciarena.comresearchgate.net

In the dyeing of polyester with this compound, the adsorption process has been shown to fit the pseudo-second-order kinetic model well. sciarena.com The rate constants (k₂) calculated from this model increase with temperature, indicating a faster dyeing process at higher temperatures. Comparing untreated polyester with ZnO nanoparticle pre-treated fabric, the rate constants are consistently higher for the treated fabric, confirming an accelerated dyeing rate. sciarena.com

The intra-particle diffusion model reveals that the adsorption process is not solely controlled by the diffusion step, suggesting a more complex mechanism. sciarena.comresearchgate.net

Temperature (°C)Sample TypePseudo-second order Rate Constant (k₂) (g/mg.min)Intra-particle Diffusion Rate Constant (kp) (mg/g.min⁰·⁵)
75Untreated Polyester0.00390.547
75ZnO Pre-treated Polyester0.00510.899
85Untreated Polyester0.00580.741
85ZnO Pre-treated Polyester0.00691.025
95Untreated Polyester0.00760.854
95ZnO Pre-treated Polyester0.00881.139
105Untreated Polyester0.00920.949
105ZnO Pre-treated Polyester0.01101.241

Kinetic parameters for the adsorption of this compound onto polyester fabrics. sciarena.com

The diffusion coefficient (D) quantifies the rate of dye diffusion within the fiber polymer matrix. The activation energy of diffusion (Ea) represents the energy barrier that a dye molecule must overcome to diffuse into the polymer chains. sciarena.com As the dyeing temperature increases, the diffusion coefficient also increases, allowing dye molecules to penetrate the fiber more readily. sciarena.com

For this compound, the activation energy of diffusion is significantly lower for polyester fabric that has been pre-treated with ZnO nanoparticles compared to untreated fabric. This reduction in the energy barrier facilitates easier dye diffusion and incorporation into the fiber matrix. sciarena.com A lower activation energy suggests that the dyeing process can proceed more efficiently at lower temperatures. sciarena.com

Sample TypeActivation Energy of Diffusion (Ea) (kJ/mol)
Untreated Polyester56.13
ZnO Pre-treated Polyester45.82

Activation energy of diffusion for this compound on polyester fabrics. sciarena.com

Influence of Process Parameters on Dyeing Performance

The efficiency of dyeing with this compound is highly dependent on process parameters such as temperature and pressure, as well as the presence of auxiliary agents.

Supercritical carbon dioxide (scCO₂) dyeing is a waterless technology that uses scCO₂ as the dyeing medium. fibre2fashion.comeco2dye.com The solvent power of scCO₂ is dependent on its density, which can be manipulated by changing the temperature and pressure. fibre2fashion.com For this compound, dye uptake in polyester fibers is significantly influenced by these parameters.

Increasing the temperature generally enhances the diffusion kinetics of the dye into the polymer, as the polyester chains become more mobile. mdpi.com In scCO₂ dyeing, a typical temperature range is 80 to 120°C. eco2dye.commdpi.com Similarly, pressure affects the density and solvating power of the scCO₂. Studies on a blend of disperse dyes including this compound were conducted at temperatures of 333.15 K (60°C), 363.15 K (90°C), and 393.15 K (120°C) and pressures of 12, 16, 20, and 24 MPa to measure their solubility. researchgate.net The results indicate that both temperature and pressure are critical for achieving optimal dye solubility and subsequent dye uptake by the fiber. researchgate.netresearchgate.net

The use of novel auxiliaries and nanoparticles can significantly improve the dyeing performance of this compound.

ZnO Nanoparticles: Pre-treatment of polyester fabric with ZnO nanoparticles has been shown to enhance dyeability. sciarena.com The nanoparticles form a thin layer on the fabric surface, which facilitates the diffusion and incorporation of this compound into the swelled polymeric matrix. sciarena.com This leads to higher dye exhaustion, reaching 98.55% for pre-treated samples at 105°C compared to 72.20% for untreated samples. sciarena.com The presence of ZnO nanoparticles also allows for dyeing at lower temperatures, saving energy. sciarena.commdpi.com

Cetyltrimethylammonium Bromide-coated Magnetite Nanoparticles (CTAB-coated Fe₃O₄ NPs): These nanoparticles have been investigated as highly efficient adsorbents for removing disperse dyes, including this compound, from wastewater. While primarily studied for wastewater treatment, the principles of adsorption are relevant to the dyeing process. The CTAB coating creates a surface that interacts with the hydrophobic disperse dye molecules. Research shows that CTAB-coated magnetite nanoparticles can achieve removal efficiencies higher than 95% very rapidly, with equilibrium reached in less than 10 minutes. This high affinity and rapid adsorption suggest potential applications as auxiliary agents to modulate dye uptake and improve the efficiency of dyeing processes.

Post-Dyeing Treatment Effects on Dye Durability

Investigation of Lightfastness and the Impact of UV Absorber Incorporation

This compound is recognized for its generally good lightfastness, a critical property for textiles exposed to sunlight during their service life. The lightfastness of this dye is typically rated between 6-7 and 7-8 on the ISO 105-B02 Xenon arc lamp test, which is considered a high level of performance. epsilonpigments.comtiankunchemical.comworlddyevariety.comworlddyevariety.com The pursuit of even greater durability has led to research into the effects of incorporating ultraviolet (UV) absorbers into the dyeing process.

Studies have shown that the lightfastness of this compound can be significantly improved through the use of UV absorbers. sci-hub.ruresearchgate.net Specifically, research has indicated that incorporating a benzophenone stabilizer into the structure of this compound can appreciably enhance its resistance to fading from light exposure. researchgate.net Similarly, improvements in lightfastness have been noted when a UV absorber is integrated into the dye's molecular structure. sci-hub.ru This enhancement is attributed to the UV absorber's ability to dissipate harmful UV radiation, thereby protecting the chromophore of the dye from photodegradation. It is important to note, however, that the addition of UV absorbers does not universally improve the lightfastness of all disperse dyes; their effectiveness is not as pronounced in dyes that already possess inherently high lightfastness ratings of seven or above. sci-hub.ru

The following table summarizes the lightfastness ratings for this compound from various sources.

Testing MethodLightfastness Rating
ISO 105-B02 (Xenon)6-7
Sunlight (Deep Color)7-8
ISO7-8

Analysis of Wet Fastness Properties and Thermomigration Behavior

The performance of a dye during laundering and its tendency to migrate under heat are crucial for the longevity and appearance of textiles. This compound generally exhibits good wet fastness properties and is noted for its low thermomigration tendencies.

Wet Fastness Properties

Wet fastness refers to the resistance of a dye to removal or bleeding when the textile is subjected to washing or other wet treatments. This compound consistently demonstrates a high level of wet fastness. According to multiple sources, its washing fastness is rated at 4-5 on a scale of 1 to 5, where 5 represents excellent performance. epsilonpigments.comtiankunchemical.com This indicates that the dye has strong substantivity for polyester fibers and is not easily removed during laundering. A Korean patent also provides a comparative analysis, noting the washing fastness of a new red disperse dye in relation to C.I. This compound on polyester/spandex blends, with specific mention of its performance on nylon and acetate (B1210297) in terms of staining. google.com

The following table details the wet fastness ratings for this compound.

Fastness TestRating (on a scale of 1-5)
Washing (CH)4-5
Rubbing (Wet)4
Perspiration (Alkaline)5 (Fading), 5 (Staining)

Thermomigration Behavior

Thermomigration is the diffusion of disperse dyes from the interior of the polyester fiber to the surface during post-dyeing heat treatments, such as heat setting. This phenomenon can negatively impact the fabric's feel, as well as its rubbing and wet fastness properties. This compound is specifically recommended as a dye with low thermomigration characteristics. textilelearner.net This suggests that it remains stable within the fiber structure even when subjected to high temperatures.

However, the substrate can influence its thermomigration behavior. One study found that when applied to softened poly(lactic acid) fabrics, this compound:1 showed a higher degree of thermal migration compared to its performance on polyethylene (B3416737) terephthalate (polyester) fabrics. researchgate.net This resulted in lower color fastness on the poly(lactic acid) substrate. researchgate.net The sublimation fastness of this compound, which is a related property, is rated at 4-5 when tested at 180°C for 30 seconds, indicating good resistance to transference via heat in a dry state. epsilonpigments.com

Analytical Method Development for Disperse Red 167 in Complex Matrices

Spectrophotometric Quantification in Environmental and Textile Samples

Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, serves as a fundamental technique for the quantification of dyes like Disperse Red 167. This method relies on the principle that the dye concentration in a solution is proportional to the absorbance of light at a specific wavelength (λmax), as described by the Beer-Lambert law.

In textile applications, UV-Vis spectrophotometry is frequently used to determine the exhaustion of a dyebath, which indicates the amount of dye that has been transferred from the solution to the fabric during the dyeing process. By measuring the absorbance of the residual dye bath solution at the dye's λmax, researchers can calculate the dye uptake by the fabric. For instance, studies on the dyeing of polyester (B1180765) with this compound have used spectrophotometers to measure residual dye concentrations to evaluate the efficiency of different dyeing techniques, including the use of ZnO nanoparticles and agro-sourced auxiliaries. sciarena.commdpi.com The λmax for this compound:1 has been identified, and its UV-Vis spectrum has been characterized in solvents like ethyl acetate (B1210297) and acetonitrile. ncsu.edu

For environmental samples, such as textile wastewater, direct spectrophotometric measurement can be challenging due to the low concentration of dyes and the presence of other interfering substances. Therefore, multivariate calibration methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) have been developed. researchgate.net These statistical techniques can resolve complex mixtures of dyes in wastewater by analyzing the entire UV-Vis spectrum (e.g., 300-650 nm) rather than a single wavelength, allowing for the simultaneous quantification of multiple dyes. researchgate.net For trace-level analysis in water, preconcentration steps may be necessary to bring the dye concentration within the detection limits of the spectrophotometer. researchgate.net The methodology has proven effective for other disperse dyes, with detection limits in the microgram-per-liter (µg/L) range after preconcentration. researchgate.netscielo.br

Application Technique Key Findings Reference
Textile Dyeing UV-Vis SpectrophotometryUsed to measure residual dye concentration in dyebaths to calculate dye exhaustion and analyze dyeing kinetics. sciarena.commdpi.com
Environmental Water UV-Vis with Multivariate Calibration (PLS, PCR)Enables simultaneous quantification of multiple disperse dyes in complex wastewater matrices. researchgate.net
Dye Characterization UV-Vis SpectroscopyCharacterization of this compound:1 spectrum in various organic solvents (ethyl acetate, acetonitrile). ncsu.edu
Dyed Fabric Spectrophotometry (CIELAB)Evaluation of color depth on dyed polyethylene (B3416737) fabric. google.com

Advanced Chromatographic Separation and Detection Techniques

Chromatographic methods offer superior separation and identification capabilities, making them indispensable for analyzing this compound in complex mixtures and for identifying its degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of disperse dyes. When coupled with a Diode Array Detector (DAD), it allows for the monitoring of chromatograms at multiple wavelengths, which is useful for identifying individual components in a dye mixture. mdpi.com The further coupling to a Mass Spectrometer (MS), particularly a high-resolution mass spectrometer (HRMS), provides definitive structural identification based on the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns. researchgate.netnih.gov

This technique has been successfully used to identify this compound:1 in extracts from textile products. In one study, HPLC/HRMS analysis of an extract from a black T-shirt made of recycled polyester fibers identified a peak at a retention time of 13.4 minutes. researchgate.net The exact mass (m/z 506.1437), isotopic pattern, and MS/MS fragmentation pattern of this peak perfectly matched the theoretical data for this compound:1. researchgate.netnih.gov In a market survey, this compound:1 was the most frequently detected azo disperse dye, found in 67% of the analyzed garments. nih.gov Forensic analysis also relies on HPLC-DAD-MS to identify dyes in single fibers, where this compound has been successfully identified by its retention time and exact mass. scribd.com

Sample Type Instrumentation Retention Time (min) Measured m/z Formula Reference
Black T-shirt ExtractHPLC/HRMS13.4506.1437 [M+H]⁺C₂₂H₂₄ClN₅O₇ researchgate.netnih.gov
Polyester FiberHPLC-DAD-MS50.1504.1289 [M-H]⁻C₂₂H₂₄ClN₅O₇ scribd.com

Thin Layer Chromatography (TLC) is a cost-effective and rapid technique used for the screening and preliminary separation of dye components. ojp.gov In the analysis of this compound, TLC has been employed to determine the optimal solvent system (eluent) for separation from other components in a mixture. For instance, a hexane/ethyl acetate (2:1) mixture was identified as a suitable eluent for isolating this compound:1 using column chromatography. ncsu.edu

TLC is also valuable for assessing the purity of a dye sample and for separating mixtures. ncsu.edu High-Performance Thin Layer Chromatography (HPTLC) offers enhanced separation efficiency and can provide several characteristics for dye discrimination, including color, retardation factor (Rf), fluorescence, and the number of separated components. ojp.gov This makes it a powerful tool in forensic science for comparing textile fibers, where it can be coupled with techniques like Raman spectroscopy for more definitive identification of the separated dye spots. ojp.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile compounds that arise from the degradation of this compound. This is particularly relevant for understanding its behavior under thermal stress or during biological and chemical degradation processes.

Pyrolysis-GC-MS (Py-GC-MS) has been used to investigate the thermal degradation products of polyester fabric dyed with this compound. semanticscholar.org This analysis revealed that the scission of the azo (N=N) bond and C-O bonds leads to the formation of volatile products. semanticscholar.org Similarly, when studying the biodegradation of this compound by bacteria, GC-MS analysis of the treated effluent was crucial for identifying the intermediate metabolites formed through the breakdown of the parent dye molecule. researchgate.net

Degradation Method Identified Products Analytical Technique Reference
Thermal Degradation Acetic acid, 1-amino-2-chloro-4-nitrobenzene, Carbon dioxidePy-GC-MS semanticscholar.orgresearchgate.net
Biodegradation 2-chloro-4-nitro-phenylamine, Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylesterGC-MS researchgate.net

Rapid Direct Analysis Techniques

The need for faster analysis with minimal sample preparation, especially in forensic science, has driven the development of direct analysis techniques.

Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF MS) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no preparation. capes.gov.brnih.gov A sample, such as a single textile fiber, is simply placed in the path of an ionized gas stream (typically helium), and the desorbed ions are analyzed by a high-resolution TOF mass spectrometer. acs.orgresearchgate.net The entire process can be completed in less than a minute. nih.gov

A DART-MS methodology has been specifically developed and validated for the direct analysis of disperse dyes on polyester fibers. researchgate.net The study confirmed the presence of 31 different disperse dyes on single fibers and demonstrated the ability to detect multiple dyes within a mixture. researchgate.net This capability makes DART-MS a powerful tool for forensic investigations, as the specific combination of dyes on a fiber can serve as a unique characteristic for comparison. researchgate.net The technique is sensitive and provides a rapid way to screen and identify dyes on textile evidence, overcoming the time-consuming extraction procedures required by chromatographic methods. researchgate.nettandfonline.com

Optimization of Sample Preparation and Preconcentration Methodologies

The accurate quantification of this compound in complex matrices, such as textile effluents, environmental samples, and consumer products, is critically dependent on effective sample preparation and preconcentration. researchgate.netmdpi.com These steps are essential to isolate the analyte from interfering substances, enhance its concentration to detectable levels, and ensure compatibility with the chosen analytical instrument. researchgate.netikm.org.my Methodologies ranging from traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to advanced microextraction techniques have been optimized to handle the challenges posed by the low solubility of disperse dyes and the complexity of sample matrices. researchgate.netuni-plovdiv.net

Liquid-Liquid and Solid-Phase Extraction

Liquid-liquid extraction (LLE) is a conventional method employed for the separation of disperse dyes. In studies involving textile wastewater, various extraction techniques including LLE and acid-base extractions were applied to handle the low water solubility of disperse dyes. uni-plovdiv.net For a similar dye, Disperse Red 73, LLE using methylene (B1212753) chloride (6 x 30 ml) demonstrated high efficiency, achieving a recovery rate of 99.89%. uni-plovdiv.net The optimization of LLE often involves selecting appropriate solvents that offer high partition coefficients for the target analyte.

Solid-phase extraction (SPE) offers an alternative with reduced solvent consumption compared to LLE. ikm.org.my However, the choice of sorbent material is crucial for successful extraction. For instance, the use of Amberlite XAD-2, a non-ionic resin copolymer of divinylbenzene, showed no significant results for the extraction of a group of disperse dyes including this compound from textile effluents. uni-plovdiv.net This highlights the necessity of sorbent screening and optimization. To overcome matrix interferences when direct SPE is inefficient, column chromatography with silica (B1680970) gel beds can be employed as a cleanup step, eluting with solvents of increasing polarity (e.g., n-hexane, diethyl ether, methylene chloride, methanol). uni-plovdiv.net

Recent research has focused on developing low-cost and effective adsorbents from waste materials for the solid-phase extraction of this compound. One study utilized modified short waste cotton fibers as an adsorbent. ceon.rs The optimization of this method involved evaluating the effects of pH, initial dye concentration, and contact time. The maximum adsorption of this compound occurred in a highly acidic environment, specifically at a pH of 2-3. ceon.rs This is attributed to electrostatic interactions between the positively charged adsorbent surface (in acidic conditions) and the anionic form of the ionized disperse dye. ceon.rs

The efficiency of the adsorption process was found to be dependent on both the initial concentration of the dye and the contact time, as detailed in the table below.

Initial Dye Concentration (mg/dm³)Contact Time (min)Dye Adsorption (%)
203083.5
1003060.0

Another innovative approach involves the use of olive pomace (OP), a waste product from the olive oil industry, as a biosorbent for this compound. mdpi.com Experiments were conducted to mimic industrial dyeing conditions, with dye solutions prepared in double distilled water with acetic acid. mdpi.com A key finding was that significant adsorption only occurred at elevated temperatures (100 °C), reflecting the conditions of the dyeing process itself. The study also investigated the reusability of the olive pomace for consecutive adsorption cycles.

The table below illustrates the effect of repeated use of the same olive pomace sample on the contact time required to achieve maximum dye uptake.

Adsorption CycleContact Time for Maximum Uptake (min)
110
210
320
420
520

Data derived from a study on the adsorption of this compound on olive pomace, using 1.00 g of the adsorbent and a dye concentration of 5 x 10⁻⁵ M. mdpi.com

The results show that the material remains highly effective for two cycles, with the required contact time increasing in subsequent cycles as the active sites become saturated. mdpi.com

Advanced and Microextraction Methodologies

To further improve efficiency, reduce solvent use, and simplify procedures, various microextraction techniques have been developed for azo dyes. researchgate.net These include dispersive liquid-liquid microextraction (DLLME) and magnetic solid-phase extraction (MSPE). researchgate.netugm.ac.id

DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. ikm.org.my This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. For azo dyes, optimization parameters for DLLME include the sample pH, the type and volume of extraction solvent (such as deep eutectic solvents), and sonication time. ikm.org.my

MSPE is a particularly rapid extraction method that utilizes magnetic nanoparticles as the sorbent. ugm.ac.id The key advantage is the ease of separating the sorbent from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration. This method is noted for its speed, ease of operation, and the potential for sorbent reuse, positioning it as a green chemistry approach. ugm.ac.id

For the analysis of this compound and other dyes in textiles, an extraction method using methanol (B129727) in an ultrasonic bath at 50°C for 15 minutes has been utilized prior to analysis by UPLC-MS. labrulez.com This combination of a suitable solvent and ultrasonic energy facilitates the efficient extraction of the dye from the solid fabric matrix.

Emerging Research Directions and Interdisciplinary Investigations

Integration of Disperse Red 167 in Functional Materials Beyond Traditional Textiles

While this compound is a staple in the textile industry for dyeing polyester (B1180765) and its blends, its molecular structure holds potential for applications in advanced functional materials. sdinternational.comenochdye.com Research is beginning to explore how the specific properties of this azo dye can be leveraged in fields outside of conventional coloration. One area of investigation involves the effects of doping azobenzene (B91143) dyes like Disperse Red 1 into polymer matrices, which has been shown to alter the material's thermomechanical and photomechanical properties. mdpi.com Such studies on related azo dyes provide a foundation for exploring the potential of this compound in creating "smart" materials that respond to external stimuli like light and heat. mdpi.com

Nonlinear optical (NLO) materials are crucial for photonic technologies, as they can alter the properties of light, enabling applications in data transmission and processing. sigmaaldrich.com The NLO activity of organic materials often stems from the presence of chromophores with specific molecular structures. While direct research on this compound for NLO applications is not extensively documented in the provided results, the broader class of azo dyes, which includes this compound, is of significant interest in this field. nih.govdtic.mil The core structure of this compound, featuring a monoazo chromophore, is the basis for its color and is similar to other organic dyes investigated for NLO properties. sigmaaldrich.comworlddyevariety.com The potential for a material to exhibit NLO activity is dependent on it having a non-centrosymmetric structure. sigmaaldrich.com Research into other push-pull dipolar molecules and polymethine dyes for NLO applications highlights the importance of molecular design in achieving desired optical properties. ens-lyon.fr Future investigations may focus on modifying the this compound structure or incorporating it into polymer systems to induce and enhance NLO effects.

Sustainable Chemical Processes for this compound Synthesis and Application

In response to the significant environmental impact of traditional textile dyeing, a primary research focus has been the development of sustainable application methods for this compound. A highly promising alternative to water-based dyeing is the use of supercritical carbon dioxide (sc-CO2) as a dyeing medium. researchgate.netmdpi.com

Supercritical CO2 (sc-CO2) Dyeing: This waterless dyeing technology offers numerous environmental benefits, including the elimination of wastewater, reduced energy consumption, and the ability to recycle both the CO2 and residual dye. researchgate.netmdpi.com The physico-chemical behavior of this compound in supercritical CO2 has been investigated, showing that the dye's crystal form can change, which is crucial for understanding its performance and recyclability. researchgate.net Studies have demonstrated that recycled this compound from the sc-CO2 process exhibits similar coloristic values and fastness properties to the original dye, confirming the feasibility of this green technology. researchgate.net This method is particularly suitable for synthetic fibers like polyester. researchgate.netnih.govsemanticscholar.org

Eco-Friendly After-treatments: Conventional wash-off processes, known as reduction clearing, often use environmentally unfavorable chemicals to remove unfixed dye. ijarbs.com Research has explored greener alternatives, such as using soap nut extractions. These natural surfactants have shown effectiveness in removing unfixed this compound, leading to good fastness properties and a significant reduction in the environmental load (BOD, COD, TDS) of the effluent. ijarbs.com

Biodegradation: Another avenue of sustainable practice involves the bioremediation of wastewater containing this compound. Studies have identified naturally occurring bacteria, such as Paenochrobactrum glaciei, that are capable of degrading and decolorizing the dye. researchgate.net This bacterium utilizes enzymes like laccase and azoreductase to break down the complex azo structure into smaller, less harmful compounds, offering a potential biological treatment for textile effluents. researchgate.net

Advanced Computational Modeling and Simulation for Predictive Research and Material Design

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of dye molecules, optimizing processes, and designing new materials. Molecular dynamics (MD) simulations have been employed to investigate the thermodynamics and kinetics of dyeing polyester fabrics with this compound. researchgate.net

One study compared the dyeing process in a conventional water bath versus an emerging non-aqueous system using liquid paraffin (B1166041) (LP). researchgate.net The MD simulations helped to elucidate the interactions between the dye, the solvent, and the polyester fiber at a molecular level.

Key findings from these simulations include:

The adsorption isotherms for this compound in both water and liquid paraffin systems were found to follow the Nernst isotherm equation. researchgate.net

The dyeing rate curves showed similar trends in both media, indicating comparable kinetic behavior. researchgate.net

Such simulations provide valuable insights that can accelerate the development of novel, non-aqueous dyeing systems by predicting dye affinity and diffusion behavior, thereby reducing the need for extensive and time-consuming laboratory experiments. researchgate.net

Modeling AspectSystem StudiedKey FindingReference
Thermodynamics This compound on PolyesterAdsorption isotherms in both water and liquid paraffin baths are consistent with the Nernst isotherm equation. researchgate.net
Kinetics This compound on PolyesterDyeing rate curves in liquid paraffin and water baths exhibit the same shape and trend. researchgate.net
Mechanism Dyeing ProcessMolecular dynamics simulations provide a model to understand dye-fiber-solvent interactions in non-aqueous media. researchgate.net

Interdisciplinary Approaches in Dye Chemistry, Materials Science, and Environmental Engineering

The evolving research landscape for this compound underscores the importance of interdisciplinary collaboration. The challenges and opportunities associated with this dye require a multifaceted approach that integrates expertise from various scientific and engineering fields.

Chemistry and Environmental Engineering: The development of sc-CO2 dyeing technology is a prime example of this synergy. researchgate.net Dye chemists synthesize and modify dyes like this compound for optimal solubility and performance in supercritical fluids, while chemical and environmental engineers design the high-pressure reactor systems and optimize process parameters for efficiency and sustainability. researchgate.netnih.gov Similarly, research into the biodegradation of the dye combines microbiology with environmental engineering to create effective wastewater treatment solutions. researchgate.netresearchgate.net

Dye Chemistry and Materials Science: The exploration of this compound for use in functional materials, such as NLO systems or photomechanical polymers, lies at the intersection of dye chemistry and materials science. mdpi.com Chemists can strategically modify the dye's molecular structure to enhance specific electronic or physical properties, while materials scientists can incorporate these modified chromophores into polymer matrices and characterize the resulting material's performance for advanced applications. mdpi.comsigmaaldrich.com

Computational Science and Experimental Chemistry: Advanced computational modeling provides predictive insights that guide experimental work. researchgate.net By simulating the dyeing process or predicting the optical properties of new dye derivatives, computational chemists can help experimentalists focus their efforts on the most promising candidates and process conditions, accelerating the pace of innovation in a more resource-efficient manner.

This collaborative approach is essential for unlocking the full potential of this compound, transforming it from a conventional colorant into a component of advanced, sustainable technologies.

Q & A

Q. What experimental protocols are used to assess UV-Vis spectral changes in this compound under biotransformation conditions?

  • Methodology : Incubate the dye (100 mg/L) with microbial systems (e.g., E. coli) and measure absorbance shifts before/after incubation. A red shift in λmax indicates structural modifications, such as nitro group reduction or azo bond cleavage .

Q. How is the mutagenic potential of this compound evaluated in vitro?

  • Methodology : Employ the Salmonella/microsome assay (Ames test) with rat liver microsomes to simulate metabolic activation. Mutagenicity is quantified via revertant colony counts. Natural Bond Orbital (NBO) analysis at the B3LYP/6-31G(d,p) level identifies electron-deficient regions in DNA interactions, correlating with mutagenic risk .

Q. What are standard protocols for evaluating the stability of this compound in dye formulations?

  • Methodology : Test thermal stability (120–130°C) and pH tolerance (4–5) under simulated dyeing conditions. Monitor colorfastness via ISO standards for light (rating 4–5), washing (3–4), and sublimation . Centrifugation and dynamic light scattering (DLS) assess dispersion stability in ink formulations .

Advanced Research Questions

Q. How can biotransformation products of this compound be identified in environmental or biological systems?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) to detect metabolites (e.g., aromatic amines). Compare fragmentation patterns with theoretical libraries. Nitroreductase immobilization on magnetic particles enhances sensitivity for tracking reductive degradation pathways .

Q. What computational models predict this compound’s interaction with DNA and associated mutagenicity?

  • Methodology : Density Functional Theory (DFT) at B3LYP/6-31G(d,p) optimizes molecular geometries. NBO analysis quantifies charge transfer between dye substituents (e.g., chloro-nitro groups) and DNA bases. Fukui indices identify reactive sites for electrophilic attack .

Q. How can molecular docking predict the environmental toxicity of this compound degradation products?

  • Methodology : Dock metabolites (e.g., 2-chloro-4-nitroaniline) with reductase enzymes using AutoDock Vina. Binding affinity (ΔG) and hydrogen-bonding patterns predict persistence and toxicity. Validate with in vitro assays (e.g., zebrafish embryo toxicity) .

Q. What additives optimize the colloidal stability of this compound in ink formulations?

  • Methodology : Screen surfactants (e.g., SDS, FAPE) and stabilizers (PVP-K30 ≤0.7 wt%) via zeta potential and particle size analysis. Maintain pH 8–9 with triethanolamine (TEA <1 wt%) to prevent aggregation. Mixed surfactants improve freeze-thaw stability but may reduce thermal resilience .

Q. How can organobentonite composites enhance this compound removal from industrial wastewater?

  • Methodology : Synthesize self-assembled organobentonite-polyaluminum chloride composites. Monitor adsorption efficiency via COD and TOC reduction (e.g., 80–90% removal at optimal dosages). FT-IR confirms dye adsorption via π-π interactions .

Q. What synthesis modifications improve this compound’s application performance in synthetic textiles?

  • Methodology : Introduce auxochromes (e.g., acetyloxyethyl groups) to enhance solubility and dye uptake. Compare dyeing kinetics at 120°C vs. 130°C using spectrophotometric exhaustion curves. Avoid iron/coor metal ions to prevent shade dulling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.